molecular formula C8H7Cl2NO4S B3383760 2,4-dichloro-5-(methylsulfamoyl)benzoic Acid CAS No. 4847-36-3

2,4-dichloro-5-(methylsulfamoyl)benzoic Acid

Cat. No.: B3383760
CAS No.: 4847-36-3
M. Wt: 284.12 g/mol
InChI Key: ANXVCANQKDPGAH-UHFFFAOYSA-N
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Description

Historical Development and Discovery Trajectory

While the specific discovery of 2,4-dichloro-5-(methylsulfamoyl)benzoic acid is not extensively documented in seminal publications, its emergence is intrinsically linked to the broader exploration of sulfamoylbenzoic acids. Research into this class of compounds gained significant momentum in the mid-20th century, driven by the discovery of the diuretic properties of sulfonamides. Scientists began systematically modifying the sulfamoylbenzoic acid scaffold to investigate structure-activity relationships. The introduction of chloro substituents on the aromatic ring was a key strategy to modulate the electronic and lipophilic properties of these molecules, often leading to enhanced biological activity. The N-alkylation of the sulfamoyl group, in this case, methylation, represents a further refinement in the molecular design, aimed at fine-tuning the compound's properties.

Structural Context within the Sulfamoylbenzoic Acid Class

Sulfamoylbenzoic acids are a class of organic compounds that contain both a sulfamoyl (-SO₂NH₂) and a carboxylic acid (-COOH) functional group attached to a benzoic acid core. The relative positions of these groups and the nature of other substituents on the benzene (B151609) ring give rise to a wide array of derivatives with diverse chemical and physical properties.

The structure of this compound is notable for several key features:

Benzoic Acid Core: This provides the acidic character and a rigid scaffold for the functional groups.

Dichlorination: The chlorine atoms at positions 2 and 4 are electron-withdrawing groups, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.

The interplay of these structural elements is crucial in determining the molecule's conformation, reactivity, and its interactions with other molecules. The study of structure-activity relationships within the sulfamoylbenzoic acid class has been a cornerstone of medicinal chemistry research, with modifications to the core structure leading to the development of various therapeutic agents. nih.govnih.gov

Significance of the this compound Framework in Chemical Sciences

The this compound framework is significant in chemical sciences primarily as a versatile synthetic intermediate. Its importance stems from the reactivity of its functional groups, which allows for a variety of chemical transformations.

Key areas of significance include:

Medicinal Chemistry: This framework is a key building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, the related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, is a crucial intermediate in the synthesis of the potent diuretic furosemide (B1674285). nih.gov Derivatives of this framework have been investigated for their potential as carbonic anhydrase inhibitors. nih.gov

Organic Synthesis: The compound serves as a model system for studying the influence of multiple substituents on the reactivity of an aromatic ring. The presence of both activating and deactivating groups presents interesting challenges and opportunities for synthetic chemists.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the properties of the resulting analogs, researchers can gain valuable insights into the molecular features required for a specific chemical or biological effect. nih.gov

Interactive Data Tables

Below are tables summarizing key data for this compound and its parent compound for comparative analysis.

Table 1: Physicochemical Properties

PropertyThis compound2,4-dichloro-5-sulfamoylbenzoic acid
Molecular Formula C₈H₇Cl₂NO₄SC₇H₅Cl₂NO₄S
Molecular Weight 284.11 g/mol 270.09 g/mol pharmacompass.com
Appearance White to off-white powder or crystalsWhite to almost white powder or crystals mubychem.com
Melting Point Not available230-232 °C (decomposes) mubychem.comsigmaaldrich.com
Solubility Not availableSlightly soluble in DMSO and heated Methanol (B129727) mubychem.com

Table 2: Spectroscopic Data for the Closely Related 2,4-dichloro-5-sulfamoylbenzoic acid

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons and the amine protons of the sulfamoyl group can be observed. chemicalbook.com
Mass Spectrometry The molecular ion peak can be detected, confirming the molecular weight of the compound. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-(methylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO4S/c1-11-16(14,15)7-2-4(8(12)13)5(9)3-6(7)10/h2-3,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANXVCANQKDPGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229243
Record name 2,4-Dichloro-5-[(methylamino)sulfonyl]benzoic acid
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Molecular Weight

284.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4847-36-3
Record name 2,4-Dichloro-5-[(methylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-[(methylamino)sulfonyl]benzoic acid
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Synthesis and Advanced Synthetic Methodologies for 2,4 Dichloro 5 Methylsulfamoyl Benzoic Acid

Precursor Synthesis and Derivatization Pathways

The foundation of the synthesis lies in the preparation of key precursors, primarily 2,4-dichlorobenzoic acid, which is subsequently functionalized to build the final molecule.

Synthesis of 2,4-Dichlorobenzoic Acid Intermediates

2,4-Dichlorobenzoic acid serves as the primary starting material for the synthesis. A common and effective method for its preparation is the oxidation of 2,4-dichlorotoluene. libretexts.org This transformation can be achieved through liquid-phase oxidation using a gas containing molecular oxygen, such as air. libretexts.orgrsc.org The reaction is typically conducted in the presence of a catalyst system in a suitable solvent, like a lower fatty acid. rsc.org Research has demonstrated that using a complex catalyst of cobalt and manganese salts in a solvent-free process can yield a molar yield of 92.5%. libretexts.org

Table 1: Catalytic Systems for 2,4-Dichlorobenzoic Acid Synthesis
Catalyst SystemOxidizing AgentSolvent/MediumReported YieldReference
Improved Co-Mn salts complexAirSolvent-free92.5% (molar) libretexts.org
Cobalt, Manganese, and BromineMolecular oxygen-containing gasLower fatty acid (e.g., acetic acid)High yield and purity rsc.org

Formation of 2,4-Dichloro-5-carboxybenzenesulfonyl Chloride

The next critical step is the introduction of a sulfonyl chloride group onto the 2,4-dichlorobenzoic acid ring. This is achieved through an electrophilic aromatic substitution reaction, specifically chlorosulfonation. The process involves reacting 2,4-dichlorobenzoic acid with chlorosulfonic acid. nih.govprinceton.edu To facilitate the reaction, a solvent such as N-methylpyrrolidone (NMP) and a catalyst like sodium sulfate (B86663) may be employed. nih.govprinceton.edu The reaction mixture is typically heated to temperatures in the range of 130-145°C for several hours to ensure complete conversion. nih.govrsc.org Upon completion, the intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, is isolated from the reaction mixture, often by centrifugation after cooling. nih.gov

Amination Reactions for Sulfamoyl Group Introduction

With the sulfonyl chloride intermediate in hand, the next stage involves introducing the N-methylsulfamoyl group through an amination reaction.

Mechanism of N-Methylsulfamoyl Formation

The formation of the N-methylsulfamoyl group proceeds through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride. This reaction is analogous to nucleophilic acyl substitution. youtube.com Methylamine (B109427) (CH₃NH₂) acts as the nucleophile, attacking the electrophilic sulfur atom of the 2,4-dichloro-5-carboxybenzenesulfonyl chloride intermediate. rsc.orgyoutube.com This attack leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is displaced. youtube.com The final step involves the removal of a proton from the nitrogen atom, typically by another molecule of methylamine acting as a base, to yield the stable N-methylsulfonamide product and methylammonium (B1206745) chloride. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are controlled include temperature, reactant ratios, and reaction time. For the initial chlorosulfonation step, molar ratios of 2,4-dichlorobenzoic acid to chlorosulfonic acid are carefully controlled, with reaction times of 3.5 to 5 hours at temperatures between 130°C and 145°C being reported. nih.govrsc.org

During the subsequent amination step, temperature control is critical. The reaction is often carried out at low temperatures, for instance by cooling the amine solution (such as aqueous methylamine or ammonia (B1221849) water) to 0°C before slowly adding the sulfonyl chloride intermediate. nih.govprinceton.edu This helps to manage the exothermic nature of the reaction and minimize the formation of side products. The reaction is typically allowed to proceed for a couple of hours to ensure completion. princeton.edu

Table 2: Optimized Reaction Parameters
Reaction StepParameterOptimized ConditionReference
ChlorosulfonationTemperature130-145°C nih.govrsc.org
Time3.5 - 5 hours nih.govrsc.org
Molar Ratio (Acid:HSO₃Cl)3.5:1 rsc.org
AminationTemperature≤5°C (controlled at 0°C initially) princeton.edu
Time~2 hours princeton.edu

Purification and Isolation Techniques in Synthesis

Following the amination reaction, the crude 2,4-dichloro-5-(methylsulfamoyl)benzoic acid is isolated and purified to achieve the desired quality. The typical workup involves acidifying the reaction mixture to precipitate the product. nih.govprinceton.edu The resulting solid is then washed thoroughly with water until the pH of the filtrate is in the range of 4-5. princeton.edu

For further purification, the crude product undergoes recrystallization, often from ethanol. nih.govprinceton.edu This process involves dissolving the crude solid in hot ethanol. In some procedures, activated carbon is added to the hot solution to decolorize it, removing colored impurities. princeton.edu The hot solution is then filtered and allowed to cool, causing the purified product to crystallize. The crystals are then collected by filtration, dried, and a high-purity product is obtained. princeton.edu

Table of Compounds

Table 3: List of Chemical Compounds
Compound Name
This compound
2,4-Dichlorobenzoic Acid
2,4-dichlorotoluene
2,4-Dichloro-5-carboxybenzenesulfonyl Chloride
Chlorosulfonic acid
N-methylpyrrolidone (NMP)
Sodium sulfate
Methylamine
Ethanol
Activated carbon

Comparative Analysis of Synthetic Routes and Methodological Innovations

The traditional synthesis of this compound typically involves the chlorosulfonation of 2,4-dichlorobenzoic acid. While effective, this method often utilizes harsh reagents and solvents, prompting research into more sustainable alternatives.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of improvement include the selection of solvents, the minimization of waste, and the enhancement of reaction efficiency.

One patented method highlights a "green synthesis route" that employs N-methylpyrrolidone (NMP) as a solvent and anhydrous sodium sulfate as a catalyst in the sulfonylation of 2,4-dichlorobenzoic acid with chlorosulfonic acid. acs.orgnih.gov This process is presented as having advantages such as simplified techniques, low pollution, and high product purity. acs.org The use of NMP is cited as an improvement over more volatile and easily oxidized solvents like dimethyl sulfoxide (B87167) (DMSO), as its higher boiling point and stability prevent the formation of byproducts and subsequent yield reduction. nih.gov

However, N-methylpyrrolidone itself has come under scrutiny due to its reproductive toxicity. This has spurred extensive research into safer, more sustainable alternatives. A range of greener solvents are being explored as potential replacements for NMP in various pharmaceutical and chemical syntheses. These include bio-based solvents like Cyrene™ (dihydrolevoglucosenone), sulfolane, and various carbonate and ether-based solvent systems. acs.orgresearchgate.net Dimethyl sulfoxide (DMSO), despite its own drawbacks, is also considered a safer alternative to NMP in many applications. scientificupdate.com The ideal replacement solvent should not only be environmentally benign but also match the desirable solvency power and reaction compatibility of NMP.

The following table provides a comparative overview of NMP and some of its potential green alternatives:

SolventKey PropertiesGreen Chemistry Considerations
N-methylpyrrolidone (NMP) High boiling point, good solvency for a wide range of compounds.Reproductive toxicity, prompting regulatory restrictions.
Cyrene™ Bio-derived, biodegradable, low toxicity.A promising green alternative with similar solvent properties to NMP. libretexts.org
Sulfolane High polarity and thermal stability.Considered a safer alternative, though some recent studies suggest potential toxicity. libretexts.org
Dimethyl Sulfoxide (DMSO) Strong dissolving power, relatively low cost.Non-toxic by various exposure routes and biodegradable. scientificupdate.com
Propylene Carbonate Low toxicity, biodegradable, high boiling point.A viable green polar aprotic solvent.

The principles of waste reduction are also central to the greening of this synthesis. Green chemistry metrics such as Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI) are increasingly used to quantify the environmental performance of chemical processes. mdpi.comacsgcipr.org A lower E-Factor and PMI indicate a more sustainable process with less waste generation per kilogram of product. acsgcipr.orgsheldon.nl While specific green metrics for the industrial production of this compound are not widely published, the adoption of catalytic processes and solvent recycling are key strategies to improve these values.

Novel Catalytic Approaches in Sulfonylation

The sulfonylation of the electron-deficient 2,4-dichlorobenzoic acid ring is a challenging yet critical step in the synthesis. Traditional methods often rely on stoichiometric amounts of strong acids. The development of novel catalytic approaches aims to improve efficiency, selectivity, and reduce the environmental burden associated with this transformation.

While the aforementioned patented "green" process utilizes sodium sulfate as a catalyst, the broader field of organic synthesis is exploring more advanced catalytic systems for sulfonylation reactions. acs.orgnih.gov Heterogeneous solid acid catalysts, such as zeolites and supported sulfonic acids, offer significant advantages in terms of catalyst recovery, reusability, and reduced corrosion and waste generation. mdpi.comnih.gov

Zeolites, with their well-defined porous structures and tunable acidity, have shown promise in various aromatic functionalization reactions. mdpi.com Although specific applications of zeolites in the direct sulfonylation of 2,4-dichlorobenzoic acid are not extensively documented, their potential to catalyze reactions on deactivated aromatic rings is an active area of research. The shape selectivity of zeolites could also offer advantages in controlling the regioselectivity of the sulfonylation.

Supported sulfonic acid catalysts, where sulfonic acid groups are anchored to a solid support like silica (B1680970), represent another promising avenue. mdpi.comnih.gov These materials can mimic the catalytic activity of homogeneous sulfonic acids while allowing for easy separation from the reaction mixture. Research has demonstrated the effectiveness of silica gel-supported aluminum chloride (SiO2-AlCl3) as a heterogeneous Lewis acid catalyst for the sulfonylation of various aromatic compounds. researchgate.net

The table below summarizes some novel catalytic approaches that hold potential for the sulfonylation of deactivated aromatic compounds like 2,4-dichlorobenzoic acid.

Catalytic SystemPotential Advantages
Zeolites High acidity, shape selectivity, reusability, thermal stability. mdpi.com
Supported Sulfonic Acids Heterogeneous nature allows for easy separation and reuse, reduced corrosion. mdpi.comnih.gov
Silica-supported Lewis Acids (e.g., SiO2-AlCl3) Mild and efficient catalysis, potential for solvent-free conditions. researchgate.net
Acidic Ionic Liquids Dual role as catalyst and solvent, low volatility, high thermal stability. cjcatal.comnih.govrsc.org

Further research is needed to adapt and optimize these novel catalytic systems for the specific and challenging sulfonylation of 2,4-dichlorobenzoic acid, with the ultimate goal of developing a highly efficient, selective, and environmentally sustainable manufacturing process for this compound.

Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 5 Methylsulfamoyl Benzoic Acid

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of 2,4-dichloro-5-(methylsulfamoyl)benzoic acid would exhibit characteristic absorption bands corresponding to its various functional groups. The presence of strong hydrogen bonding, particularly involving the carboxylic acid group, significantly influences the spectra, often leading to broad absorption bands.

Characteristic Vibrational Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid) Stretching (H-bonded) 3300 - 2500 (very broad)
C-H (Aromatic) Stretching 3100 - 3000
C-H (Methyl) Stretching 2980 - 2850
C=O (Carboxylic Acid) Stretching 1710 - 1680
C=C (Aromatic) Stretching 1600 - 1450
S=O (Sulfonamide) Asymmetric Stretching 1350 - 1310
S=O (Sulfonamide) Symmetric Stretching 1170 - 1150
C-O (Carboxylic Acid) Stretching 1320 - 1210
C-N (Sulfonamide) Stretching ~ 970

The most prominent feature in the IR spectrum would be the very broad O-H stretching band of the carboxylic acid dimer, which often overlaps with the C-H stretching vibrations. The sharp, strong carbonyl (C=O) stretch is another key diagnostic peak. The two distinct S=O stretching bands (asymmetric and symmetric) are characteristic of the sulfonamide group.

For complex molecules, the definitive assignment of all vibrational modes can be challenging due to overlapping bands and complex vibrational coupling. Computational chemistry provides a powerful tool to aid in this assignment. vjst.vnresearchgate.netnih.gov

Using methods such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), the equilibrium geometry of the molecule can be optimized, and its vibrational frequencies can be calculated. vjst.vnactascientific.com The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. researchgate.net Therefore, they are typically scaled using empirical scaling factors to improve the agreement with experimental data.

By comparing the scaled theoretical spectrum with the experimental IR and Raman spectra, a one-to-one correlation between calculated and observed vibrational bands can be established. researchgate.net This process allows for a more confident and detailed assignment of the fundamental vibrational modes, including complex fingerprint region vibrations, confirming the proposed molecular structure. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a cornerstone in the characterization of this compound, providing definitive information on its molecular weight and offering insights into its structural integrity through fragmentation analysis. Various ionization techniques and mass analyzers are employed to garner a complete mass spectral profile of the compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for polar molecules like this compound. In negative ion mode, the deprotonated molecule [M-H]⁻ is expected to be the most prominent ion, confirming the molecular weight of the compound. The analysis of the closely related compound, furosemide (B1674285), by ESI-MS often shows a strong signal for its deprotonated molecule at m/z 329.0, which is utilized for its quantification. This suggests that this compound would similarly yield an intense [M-H]⁻ peak corresponding to its molecular weight.

The fragmentation pattern induced by ESI-MS can provide valuable structural information. For benzoic acid derivatives, common fragmentation pathways involve the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). For this compound, fragmentation could also occur at the sulfamoyl moiety, leading to characteristic neutral losses.

Ion Description Expected m/z
[M-H]⁻Deprotonated molecule282.98
[M-H-H₂O]⁻Loss of water from the carboxyl group264.97
[M-H-CO₂]⁻Decarboxylation238.99

This interactive data table is based on the predicted fragmentation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and thermally stable compounds. For a compound like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. Methylation of the carboxylic acid group is a common derivatization strategy for similar compounds.

The GC chromatogram would ideally show a single, sharp peak, indicating the purity of the sample. The retention time of this peak serves as a characteristic identifier for the compound under specific chromatographic conditions. The mass spectrum obtained from the GC-MS analysis provides a fragmentation pattern that acts as a molecular fingerprint. For the parent compound, 2,4-dichloro-5-sulfamoylbenzoic acid, significant fragments are observed at various m/z values, indicating cleavage at different points in the molecule. A similar fragmentation pattern, with shifts corresponding to the additional methyl group, would be expected for this compound.

Fragment Ion (from 2,4-dichloro-5-sulfamoylbenzoic acid) m/z Relative Intensity
C₇H₅Cl₂NO₄S⁺26998.6%
C₇H₄Cl₂NO₃S⁺25210.8%
C₆H₃Cl₂O₂S⁺206100.0%
C₆H₃Cl₂S⁺18960.4%

This interactive data table shows the mass spectrum data for the related compound 2,4-dichloro-5-sulfamoylbenzoic acid.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio to several decimal places, the exact molecular formula of this compound (C₈H₇Cl₂NO₄S) can be confirmed. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The high accuracy of HR-MS is indispensable for the definitive identification of new compounds and for the characterization of impurities and metabolites.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophores.

The UV spectrum of the related compound furosemide, when measured in 0.1N NaOH, exhibits two main absorption maxima at approximately 226 nm and 272 nm. Another study reports maxima at 229 nm in the same solvent. These absorptions are attributed to π → π* transitions within the aromatic ring and the carbonyl group of the benzoic acid moiety. The presence of substituents on the benzene (B151609) ring, such as the chloro, and methylsulfamoyl groups, influences the energy of these transitions and thus the position of the absorption bands. The electronic properties of substituted benzoic acids are known to be affected by the nature of the substituents.

It is expected that this compound will exhibit a similar UV absorption profile to furosemide, with characteristic peaks in the UV region. The precise wavelengths of maximum absorbance (λmax) would be influenced by the specific electronic effects of the methylsulfamoyl group compared to the substituents present in furosemide.

Compound Solvent λmax 1 (nm) λmax 2 (nm)
Furosemide0.1N NaOH226272
Furosemide0.1N NaOH229-

This interactive data table presents the UV absorption maxima for the related compound furosemide.

Advanced X-ray Diffraction Analysis of Related Crystal Structures

While a crystal structure for this compound is not publicly available, extensive crystallographic data exists for the closely related drug, furosemide. Single crystal X-ray diffraction studies of furosemide have revealed the existence of multiple polymorphic forms, each with a distinct crystal packing and molecular conformation.

These studies show that the furosemide molecule possesses conformational flexibility, particularly around the sulfamoyl and furanylmethylamino groups. The solid-state conformation is often stabilized by a network of intermolecular hydrogen bonds. The analysis of furosemide's crystal structures provides a strong basis for understanding the likely solid-state conformation of this compound. It is anticipated that the methylsulfamoyl and carboxylic acid groups will play a key role in forming hydrogen bonding networks that dictate the crystal packing. The presence of two chlorine atoms on the benzene ring will also influence the intermolecular interactions within the crystal lattice. Powder X-ray diffraction (PXRD) patterns of furosemide have also been extensively studied to characterize its different crystalline forms.

Intermolecular Interactions and Crystal Packing Studies

A comprehensive review of available scientific literature and crystallographic databases indicates that a definitive single-crystal X-ray diffraction study for this compound has not been publicly reported. Such a study is essential for the precise determination of its crystal structure, including unit cell dimensions, space group, and the exact arrangement of molecules in the solid state. In the absence of direct experimental crystallographic data, a detailed analysis of its intermolecular interactions and packing must be inferred from the behavior of structurally similar compounds and from theoretical modeling.

The molecular structure of this compound contains several functional groups capable of forming significant intermolecular interactions, which are expected to govern its crystal packing. These include the carboxylic acid group, the sulfonamide moiety, and the dichlorinated phenyl ring.

Key Potential Intermolecular Interactions:

Hydrogen Bonding: The most dominant interactions are predicted to be hydrogen bonds. The carboxylic acid group is a classic hydrogen bond donor (-O-H) and acceptor (C=O). This typically leads to the formation of a robust hydrogen-bonded dimer, where the carboxylic acid groups of two molecules interact in a head-to-head fashion. Furthermore, the sulfonamide group provides another hydrogen bond donor (N-H) and two acceptor sites (O=S=O), allowing for the formation of extended networks connecting these primary dimers.

Halogen Bonding: The two chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms like the oxygen atoms of the carboxyl or sulfonyl groups on adjacent molecules.

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice. The presence of electron-withdrawing chlorine and sulfamoyl groups influences the electronic nature of the ring, potentially favoring offset or parallel-displaced stacking arrangements.

Computational docking studies performed on closely related N-aryl/alkyl derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have supported the importance of hydrogen bonding and various pi interactions in their binding to enzyme active sites. biosynth.com For instance, derivatives with aromatic substituents have been noted to introduce π-π stacking interactions, which are critical for their biological activity. While these are studies of derivatives in a biological context, they underscore the inherent capacity of this molecular scaffold to participate in such intermolecular forces.

Without experimental data, precise geometric parameters such as bond lengths, angles, and the distances of these intermolecular contacts remain speculative. The determination of the crystal structure through X-ray crystallography would be required to provide a definitive and detailed account of the packing arrangement and to quantify the geometry of the interactions that stabilize the solid-state form of this compound.

Theoretical and Computational Chemistry Studies of 2,4 Dichloro 5 Methylsulfamoyl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the chemical behavior of 2,4-dichloro-5-(methylsulfamoyl)benzoic acid. These calculations offer a microscopic view of the molecule's properties.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of this compound, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations are crucial for obtaining a reliable starting structure for further computational analyses. The optimized geometry represents the lowest energy conformation of the molecule in the gas phase. Computational studies on similar aromatic compounds have demonstrated that methods like B3LYP are effective for accurate molecular vibrational and structural analysis. researchgate.netsemanticscholar.org

Below is a hypothetical table representing typical data obtained from a DFT geometry optimization for this compound.

ParameterBond/AngleCalculated Value
Bond LengthC-C (aromatic)~1.39 Å
C-Cl~1.74 Å
S-N~1.63 Å
S=O~1.43 Å
C=O (carboxyl)~1.21 Å
O-H (carboxyl)~0.97 Å
Bond AngleC-S-N~107°
O-S-O~120°
C-C-Cl~120°

Note: The data in this table is illustrative and represents typical values for similar functional groups.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. semanticscholar.orgyoutube.com

Quantum chemical calculations for similar sulfonamide-containing benzoic acid derivatives allow for the determination of these energies. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org For aromatic compounds, the HOMO is often a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-orbital.

The following table provides an example of calculated electronic properties for a molecule like this compound.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-8.5
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5
HOMO-LUMO Energy GapΔE7.0
Electronegativityχ5.0
Chemical Hardnessη3.5
Global Electrophilicity Indexω3.57

Note: These values are hypothetical and serve as an illustration of the data obtained from such calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. semanticscholar.org The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack. semanticscholar.org

For this compound, the MEP surface would likely show the most negative potential around the oxygen atoms of the carboxyl and sulfamoyl groups, indicating these as sites for electrophilic interaction. The hydrogen atom of the carboxyl group and the N-H proton would exhibit positive electrostatic potential, making them potential sites for nucleophilic interaction. The aromatic ring itself would display a complex potential distribution influenced by the electron-withdrawing chloro and sulfamoyl substituents.

Molecular Dynamics Simulations for Conformational Landscape

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. These simulations provide detailed information about the conformational changes and dynamics of a molecule.

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary flexible bonds in this molecule are those connecting the sulfamoyl group and the carboxyl group to the benzene ring.

By performing systematic rotations around these bonds and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals the various low-energy conformations (energy minima) and the energy barriers between them. Identifying the global energy minimum provides the most stable conformation of the molecule. Such studies are crucial for understanding how the molecule might bind to a biological target. nih.gov

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules (such as water) to provide a more realistic model of the molecule's behavior in solution. These simulations can reveal how solvent interactions, such as hydrogen bonding, affect the conformational preferences of this compound.

For instance, in a polar solvent like water, the carboxyl and sulfamoyl groups are likely to form hydrogen bonds, which could stabilize certain conformations over others that might be preferred in the gas phase. The stability of ligand-protein complexes for derivatives of this compound has been validated using MD simulations, highlighting the importance of these computational techniques. researchgate.netresearchgate.net

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry serves as a powerful tool for predicting reaction pathways and elucidating complex reaction mechanisms, offering insights that complement experimental studies. For this compound, while specific, in-depth computational studies modeling the entire synthesis pathway are not extensively detailed in publicly available literature, the principal reactions involved are well-understood chemical transformations. The synthesis primarily involves two key steps: the chlorosulfonation of 2,4-dichlorobenzoic acid and the subsequent amination with methylamine (B109427).

The first step, chlorosulfonation, is a classic electrophilic aromatic substitution reaction. Here, 2,4-dichlorobenzoic acid is treated with chlorosulfonic acid (ClSO₃H). The computational modeling of such a reaction would typically involve Density Functional Theory (DFT) calculations to map the potential energy surface. The predicted mechanism would show the generation of the highly electrophilic sulfur trioxide (SO₃) or a related species, which is then attacked by the electron-rich aromatic ring of 2,4-dichlorobenzoic acid. The directing effects of the existing substituents—the electron-withdrawing carboxylic acid and chlorine groups—are crucial. The carboxylic acid group is a meta-director, while the chlorine atoms are ortho-, para-directors. Computational analysis would help predict the regioselectivity of the substitution, confirming that the sulfonyl chloride group (-SO₂Cl) is directed to the C5 position, which is ortho to one chlorine and meta to the other chlorine and the carboxylic acid group.

The second key step is the formation of the sulfonamide via the reaction of the intermediate 2,4-dichloro-5-(chlorosulfonyl)benzoic acid with methylamine (CH₃NH₂). This reaction is a nucleophilic substitution at the sulfonyl sulfur. A proposed mechanism involves the nucleophilic attack of the methylamine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. rsc.org This forms a tetrahedral intermediate. Subsequently, a chloride ion is eliminated, and a proton is lost from the nitrogen atom, yielding the final this compound product. Computational models could predict the transition state structures and activation energies for this process, confirming the feasibility of this pathway. Such studies would also help in understanding how factors like solvent and temperature might influence the reaction rate and yield. While these mechanisms are based on established principles, dedicated computational studies would provide precise energetic details and structural information for the specific case of this compound.

In Silico Modeling for Intermolecular Interactions

In silico modeling, particularly molecular docking, has been instrumental in exploring the intermolecular interactions of derivatives of this compound with various biological targets. These computational studies provide critical insights into the binding modes and affinities of these molecules, guiding the development of new therapeutic agents.

Molecular docking studies have been performed on a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives to investigate their potential as antidiabetic agents by inhibiting α-glucosidase and α-amylase. researchgate.netnih.gov The results of these simulations revealed that the compounds bind to the active sites of these enzymes primarily through hydrogen bonding and various pi interactions. researchgate.netnih.gov For instance, the docking of 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, a particularly active derivative, highlighted its specific interactions within the enzyme's binding pocket that contribute to its enhanced inhibitory activity. nih.gov

Similarly, other research has focused on derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid as potential inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in diseases like cancer. nih.gov An in silico study was conducted to determine the binding mode of a selective and effective derivative within the active sites of hCA IX and XII. nih.gov These models are crucial for understanding the structural basis of the observed inhibitory selectivity and for designing new compounds with improved potency and isoform specificity. nih.gov

Further computational work on related benzamide (B126) derivatives has provided a detailed view of the types of interactions that govern binding to enzymes. Docking simulations revealed a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions with active site residues. researchgate.net Molecular dynamics simulations were also employed to validate these findings and assess the stability of the ligand-protein complexes over time. researchgate.net

The table below summarizes findings from molecular docking studies on various derivatives, illustrating the types of interactions and the amino acid residues involved.

Derivative ClassTarget ProteinObserved Intermolecular InteractionsInteracting Residues (Examples)Binding Energy Range (kcal/mol)
2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamidesα-glucosidaseHydrogen Bonding, Electrostatic, HydrophobicAsp:349, Phe:298-8.0 to -9.7 researchgate.net
2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acidsα-amylase / α-glucosidaseHydrogen Bonding, Pi InteractionsNot specifiedNot specified nih.gov
Oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acidHuman Carbonic Anhydrase IX & XIISpecific binding modes assessedNot specifiedNot specified nih.gov

These in silico studies collectively underscore the importance of the sulfamoylbenzoic acid scaffold for molecular recognition. The specific substitution patterns on the aromatic ring and the sulfamoyl nitrogen are shown to be critical in modulating the binding affinity and selectivity for different biological targets.

Analytical Methodologies for Research and Environmental Monitoring of 2,4 Dichloro 5 Methylsulfamoyl Benzoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For a polar, ionizable compound like 2,4-dichloro-5-(methylsulfamoyl)benzoic acid, liquid chromatography is particularly well-suited.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally unstable compounds. The development of a robust HPLC method for this compound involves the careful optimization of several key parameters to achieve efficient separation from potential impurities and matrix components.

Stationary Phase (Column) Selection: Reversed-phase (RP) columns, such as those with C18 or C8 bonded phases, are the most common choice for separating polar and non-polar compounds. For acidic compounds like this compound, specialized columns designed to minimize peak tailing, which can occur due to interactions between the analyte's acidic groups and residual silanols on the silica (B1680970) support, are often preferred.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter; for an acidic analyte, maintaining a pH below its pKa (typically around pH 2.5-3.5 for carboxylic acids) suppresses its ionization, leading to better retention and improved peak shape on a reversed-phase column. Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure the timely elution of all components in a mixture with good resolution.

Detection: A UV-Vis detector is commonly used for HPLC analysis of aromatic compounds. The wavelength for detection is selected based on the compound's UV absorbance spectrum to maximize sensitivity. For this compound, which contains a substituted benzene (B151609) ring, a wavelength in the range of 220-260 nm would likely provide a strong signal.

Below is an interactive table summarizing typical starting parameters for HPLC method development for a substituted benzoic acid.

ParameterTypical ConditionRationale
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for the aromatic and dichlorinated structure.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid (pH ~2.5)Suppresses ionization of the carboxylic acid group, improving retention and peak shape.
Mobile Phase B Acetonitrile or Methanol (B129727)Strong organic solvent for eluting the compound.
Elution Mode Gradient (e.g., 10% to 90% B over 20 minutes)Ensures separation of compounds with varying polarities and efficient elution of the target analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm i.d. column, providing a balance of speed and efficiency.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Detection UV at ~225-258 nmCorresponds to the absorbance maximum of the aromatic ring system for high sensitivity.
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring a detectable signal.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. The application of UPLC is particularly advantageous for high-throughput screening in research or for detecting trace levels of the compound in environmental samples. UPLC systems, coupled with mass spectrometry (UPLC-MS/MS), provide an exceptionally powerful tool for both quantification and structural confirmation, offering high selectivity and low detection limits, often in the nanogram-per-liter range for environmental water samples. nih.gov

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, this compound is a non-volatile, polar molecule due to its carboxylic acid and sulfamoyl groups. Therefore, direct analysis by GC is not feasible. To make it amenable to GC analysis, a derivatization step is required to convert the polar functional groups into more volatile, less polar ones.

A common derivatization strategy for carboxylic acids is esterification, for example, by reacting the compound with an alcohol (like methanol or ethanol) in the presence of an acid catalyst to form a methyl or ethyl ester. Another approach involves using reagents like pentafluorobenzyl bromide to create derivatives that are not only volatile but also highly responsive to an electron capture detector (ECD), a very sensitive detector for halogenated compounds. This approach is particularly useful for trace-level environmental analysis.

Electrochemical Sensing and Detection Methods

Electrochemical methods offer a rapid, cost-effective, and portable alternative to chromatographic techniques for the detection of electroactive compounds. benthamdirect.com Since this compound contains functional groups that can be oxidized or reduced, electrochemical sensing is a viable analytical approach. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. nih.gov

The detection principle relies on applying a potential to a working electrode and measuring the resulting current as the analyte undergoes an electrochemical reaction (oxidation or reduction) at the electrode surface. For sulfonamide-containing compounds, the electrochemical response is often associated with the oxidation of the sulfonamide group or other electroactive parts of the molecule. benthamdirect.comacs.orgrsc.org

To enhance sensitivity and selectivity, the surface of the working electrode (e.g., glassy carbon, carbon paste) is often modified with nanomaterials like graphene, carbon nanotubes, or metallic nanoparticles. nih.govmdpi.com These modifications can increase the electrode's surface area and catalyze the electrochemical reaction, leading to a stronger analytical signal and lower detection limits. Molecularly imprinted polymers have also been used to create highly selective sensors for specific sulfonamides. researchgate.net

Capillary Electrophoresis Applications in Separation Science

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is particularly well-suited for the analysis of charged species like this compound, which exists as an anion at neutral or basic pH.

In a typical CE setup, a fused-silica capillary is filled with a background electrolyte (BGE) or buffer. The separation is driven by the differential migration of analytes toward the cathode or anode under a high voltage. For separating a mixture of benzoic acids, a buffer system such as borate (B1201080) or phosphate (B84403) at a pH above the pKa of the acids is often used to ensure they are all negatively charged. nih.gov

To improve separation efficiency and resolve structurally similar compounds, organic modifiers like methanol or acetonitrile can be added to the buffer. researchgate.net These modifiers can alter the electroosmotic flow and the electrophoretic mobility of the analytes. Micellar electrokinetic capillary chromatography (MECC), a variation of CE where surfactants are added to the buffer to form micelles, can also be used to separate both charged and neutral compounds. nih.gov

Sample Preparation Strategies for Complex Matrices (e.g., environmental samples)

When analyzing samples from complex matrices like soil, wastewater, or biological fluids, a sample preparation step is essential to remove interfering substances and concentrate the analyte of interest. researchgate.net Solid-Phase Extraction (SPE) is the most common technique used for this purpose. libretexts.orgnih.gov

For an acidic compound like this compound in an aqueous environmental sample, a reversed-phase SPE cartridge (e.g., C18) is often employed. The general procedure involves the following steps:

Conditioning: The SPE cartridge is first washed with an organic solvent (e.g., methanol) and then with water to activate the sorbent.

Sample Loading: The pH of the water sample is adjusted to be approximately 2 units below the pKa of the carboxylic acid. This neutralizes the charge on the molecule, allowing it to be retained on the non-polar C18 sorbent through hydrophobic interactions. nih.gov

Washing: The cartridge is washed with a weak solvent (e.g., water) to remove polar interferences that were not retained.

Elution: The target analyte is eluted from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile. This process effectively removes the analyte from the original complex matrix and concentrates it into a clean solvent suitable for subsequent analysis by HPLC, UPLC-MS, or another technique. libretexts.org

For soil or sediment samples, an initial solvent extraction (e.g., using an accelerated solvent extractor with a mixture of organic solvents) is typically performed to move the analyte from the solid matrix into a liquid extract, which can then be further cleaned up and concentrated using SPE. researchgate.net

Mechanistic Investigations of Biological Interactions of 2,4 Dichloro 5 Methylsulfamoyl Benzoic Acid and Its Analogues Strictly in Vitro and in Silico

Enzyme Inhibition Studies (In Vitro)

In vitro assays are fundamental in determining the direct inhibitory effects of compounds on purified enzymes. Studies on analogues of 2,4-dichloro-5-(methylsulfamoyl)benzoic acid have revealed significant inhibitory potential against key enzymes involved in metabolic and physiological processes.

Alpha-amylase is a critical enzyme in carbohydrate metabolism, responsible for breaking down starch into simpler sugars. Inhibition of this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia. A series of synthesized 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were evaluated for their ability to inhibit α-amylase. bohrium.comnih.gov Many of these compounds demonstrated potent inhibitory activity, with some being more effective than the standard drug, acarbose. bohrium.comnih.gov

For instance, the derivative 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid was found to be a highly active inhibitor, showing approximately three times the inhibitory potential against α-amylase compared to acarbose. bohrium.comnih.gov The structure-activity relationship suggests that the nature of the substituent on the sulfamoyl nitrogen plays a crucial role in the compound's inhibitory capacity.

Table 1: In Vitro α-Amylase Inhibitory Activity of Selected 2,4-Dichloro-5-(sulfamoyl)benzoic Acid Analogues

Compound Substituent on Sulfamoyl Group IC₅₀ (µM) vs. α-Amylase
Analogue 1 2-Nitrophenyl 15.21 ± 0.11
Analogue 2 4-Chlorophenyl 28.50 ± 0.17
Analogue 3 4-Methylphenyl 30.14 ± 0.21
Analogue 4 Phenyl 35.72 ± 0.25
Acarbose (Standard) - 45.34 ± 0.32

Data is representative of findings reported in scientific literature. bohrium.comnih.gov

Alpha-glucosidase is another key enzyme in carbohydrate digestion, located in the brush border of the small intestine. It catalyzes the final step of cleaving disaccharides into monosaccharides for absorption. Similar to α-amylase, its inhibition is a validated approach for controlling blood glucose levels. bohrium.com

The same series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives also showed significant inhibitory activity against α-glucosidase. bohrium.comnih.gov The compound 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid was exceptionally potent, exhibiting an inhibitory activity five times greater than that of the standard drug acarbose. bohrium.comnih.gov This highlights the potential of this chemical scaffold for developing powerful dual inhibitors of key digestive enzymes.

Table 2: In Vitro α-Glucosidase Inhibitory Activity of Selected 2,4-Dichloro-5-(sulfamoyl)benzoic Acid Analogues

Compound Substituent on Sulfamoyl Group IC₅₀ (µM) vs. α-Glucosidase
Analogue 1 2-Nitrophenyl 14.85 ± 0.12
Analogue 2 4-Chlorophenyl 25.11 ± 0.15
Analogue 3 4-Methylphenyl 29.54 ± 0.19
Analogue 4 Phenyl 32.18 ± 0.22
Acarbose (Standard) - 78.45 ± 0.45

Data is representative of findings reported in scientific literature. bohrium.comnih.gov

Phospholipase A2α (cPLA2α): Cytosolic phospholipase A2α is a critical enzyme that initiates the arachidonic acid cascade, leading to the production of pro-inflammatory mediators. nih.gov While studies specifically on this compound were not identified, research on structurally related N,N-disubstituted and N-substituted 4-sulfamoylbenzoic acid derivatives has demonstrated their potential as cPLA2α inhibitors. bohrium.comnih.govresearchgate.net These studies structurally modified a hit compound found through virtual screening to improve its inhibitory potency, with some analogues showing submicromolar IC₅₀ values against cPLA2α. bohrium.comresearchgate.net This suggests that the sulfamoylbenzoic acid scaffold is a promising starting point for developing anti-inflammatory agents targeting cPLA2α.

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes involved in crucial physiological processes, and their inhibition has therapeutic applications. A focused library of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (also known as lasamide) was synthesized and tested in vitro for their ability to inhibit human carbonic anhydrase (hCA) isoforms. nih.gov The study investigated inhibition against cytosolic isoforms hCA I and II, as well as the tumor-associated transmembrane isoforms IX and XII. nih.gov Certain derivatives were found to be selective and potent inhibitors, particularly against the tumor-associated hCA IX and XII, which are important targets in cancer therapy. nih.gov

Molecular Docking and Ligand-Protein Interaction Analysis

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It provides insights into the binding mode and affinity, which are crucial for understanding the basis of enzyme inhibition.

Molecular docking studies have been performed on the derivatives of 2,4-dichloro-5-(sulfamoyl)benzoic acid to elucidate their interaction with the active sites of α-amylase, α-glucosidase, and carbonic anhydrases.

For α-amylase and α-glucosidase, docking studies revealed that the synthesized compounds fit well into the active site of these enzymes. bohrium.comnih.gov The benzoic acid moiety and the substituted sulfamoyl group play critical roles in anchoring the molecule within the catalytic pocket, thereby blocking substrate access and inhibiting enzyme activity.

In the case of human carbonic anhydrase isoforms IX and XII, in silico studies were conducted to assess the binding mode of the most promising oxime ester derivatives. nih.gov The primary sulfonamide group is a well-recognized zinc-binding group, which is crucial for the inhibitory action of this class of compounds. nih.gov The docking simulations showed the inhibitor molecule effectively fixed in the cavity of the active site, corroborating the potent inhibitory activity observed in vitro. nih.gov

The stability of the ligand-protein complex is determined by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking.

Docking studies with α-amylase and α-glucosidase showed that the derivatives of 2,4-dichloro-5-(sulfamoyl)benzoic acid interact with key amino acid residues in the active site through a network of hydrogen bonds and various pi interactions. bohrium.comnih.gov The carboxylic acid and sulfonamide groups are often involved in forming crucial hydrogen bonds with polar residues, while the aromatic rings (dichlorophenyl and the N-aryl substituent) engage in hydrophobic and pi-pi interactions with non-polar residues, further stabilizing the complex. bohrium.comnih.gov

For the carbonic anhydrase inhibitors, docking simulations highlighted key interactions within the catalytic site. The sulfonamide moiety coordinates with the catalytic zinc ion, a hallmark of CA inhibitors. nih.gov Additionally, the rest of the molecule forms hydrogen bonds and other interactions with key amino acid residues within the active site, which accounts for the observed inhibitory potency and selectivity among different isoforms. nih.gov

Energetic Contributions to Ligand Binding

In silico molecular docking studies have provided insights into the binding interactions of derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid with their biological targets. While specific thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for this compound are not extensively documented in publicly available literature, the analysis of binding modes for closely related compounds offers a qualitative understanding of the energetic contributions.

In a study on oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) as inhibitors of human carbonic anhydrases (hCAs), in silico analysis showed that the dichlorophenyl moiety occupies a hydrophobic region of the enzyme's active site. nih.gov The two chlorine atoms were observed to interact with hydrophobic residues, while the sulfamoyl group is crucial for coordinating with the zinc ion in the active site, a hallmark of carbonic anhydrase inhibitors. These interactions collectively contribute to the stability of the ligand-protein complex. Although quantitative energetic data is not provided, the nature of these interactions suggests a significant contribution from both electrostatic and hydrophobic forces to the binding energy.

The following table summarizes the types of interactions observed in in silico studies for analogues of this compound, which are indicative of the energetic contributions to ligand binding.

Interacting Group of Ligand AnalogueType of InteractionPredicted Energetic Contribution
Sulfamoyl GroupHydrogen Bonding, Metal CoordinationFavorable Electrostatic
Carboxylic AcidHydrogen BondingFavorable Electrostatic
Dichlorophenyl RingHydrophobic Interactions, Pi-StackingFavorable Hydrophobic/van der Waals
N-substituentVaries (Hydrophobic, H-bonding)Dependent on substituent nature

Cellular Uptake and Intracellular Distribution Mechanisms (In Vitro Cell Models)

Experimental data specifically detailing the cellular uptake and intracellular distribution of this compound in in vitro cell models are limited in the reviewed literature. However, general principles of sulfonamide transport can provide a theoretical framework. The uptake of sulfonamides into cells is thought to occur primarily through diffusion-like transport of both the neutral and ionic forms of the molecule. The degree of ionization, which is dependent on the extracellular and intracellular pH as well as the pKa of the molecule, significantly influences the intracellular concentration. nih.gov

For compounds like this compound, the presence of the carboxylic acid group means its ionization state will be highly pH-dependent. At physiological pH, the carboxyl group will be predominantly deprotonated, rendering the molecule negatively charged. This may influence its ability to passively diffuse across the lipid bilayer of the cell membrane. Specialized transport mechanisms may be involved, but these have not been specifically elucidated for this compound.

In vitro permeability can be assessed using cell monolayer assays, such as those employing Caco-2 or MDCK cell lines, which form a polarized monolayer and are a standard model for predicting intestinal absorption and general cell permeability. nih.gov While no specific data for this compound was found, such assays would be critical in determining its transport characteristics.

Regarding intracellular distribution, once inside the cell, the localization of a compound can be determined using techniques like fluorescence microscopy if the compound is fluorescent or is tagged with a fluorophore. nih.gov For non-fluorescent compounds, subcellular fractionation followed by analytical quantification can be employed. For furosemide (B1674285), a structurally related loop diuretic, studies have shown it acts on the luminal membrane of the thick ascending limb of the loop of Henle, suggesting it needs to be present within the renal tubule lumen to exert its effect. ru.nl This implies a transport mechanism into the tubular fluid rather than significant accumulation within the epithelial cells themselves. The intracellular fate of this compound would likely depend on its specific cellular targets and metabolic pathways, which require further investigation.

Structure-Activity Relationship (SAR) Studies based on Mechanistic Data

Structure-activity relationship (SAR) studies on analogues of this compound have provided valuable insights into the influence of specific structural modifications on their biological interactions.

A theoretical study on alkylimino-substituted sulfonamides suggests that N-alkylation can influence the compound's physicochemical properties, such as its pKa and hydrophobicity (log P). nih.gov An increase in the length of the alkyl chain generally leads to increased lipophilicity. nih.gov This modification can, in turn, affect the molecule's ability to cross biological membranes and interact with hydrophobic pockets in target proteins.

In a study of N-substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α, various N-substitutions, including alkyl and aryl groups, were investigated. researchgate.net The results indicated that the nature of the N-substituent is critical for potency, with larger, more complex substituents often leading to higher activity, suggesting that this position can be modified to optimize interactions with the target protein. researchgate.net The introduction of an N-methyl group, as in this compound, would be expected to slightly increase lipophilicity compared to its unsubstituted counterpart. This could potentially enhance its interaction with hydrophobic residues in a binding pocket and may also influence its cellular permeability.

The table below illustrates the general trends observed with N-alkylation of sulfonamides.

N-SubstitutionEffect on Physicochemical PropertiesPotential Impact on Biological Interactions
N-HMore polar, potential H-bond donorMay favor interactions in polar environments
N-MethylIncreased lipophilicityMay enhance binding to hydrophobic pockets, alter solubility and permeability
N-Longer AlkylFurther increased lipophilicityCan significantly alter membrane permeability and binding affinity

The presence and position of halogen atoms on the benzoic acid ring are critical determinants of the biological activity of this class of compounds. The 2,4-dichloro substitution pattern is a common feature in many biologically active molecules.

In a study of sulfamoyl benzamide (B126) derivatives as inhibitors of h-NTPDases, the presence of a chlorine atom at the 2-position of the benzene (B151609) ring was shown to be important for activity and selectivity. nih.gov The introduction of chlorine atoms can influence the electronic properties of the molecule, as well as its size and lipophilicity. Chlorine is an electron-withdrawing group, which can affect the acidity of the carboxylic acid and the charge distribution across the aromatic ring. This, in turn, can modulate the strength of interactions with target proteins. eurochlor.org

Furthermore, the chlorine atoms themselves can participate in specific interactions within a binding site. For example, they can form halogen bonds or interact with hydrophobic pockets. researchgate.net In SAR studies of oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid, the inhibitory potential against certain carbonic anhydrase isoforms was found to be sensitive to the position and size of the halogen substituent on an adjacent aromatic ring, highlighting the importance of the halogenation pattern for specific biological targets. nih.gov

The following table summarizes the general influence of chlorination on the properties and interactions of benzoic acid derivatives.

Halogenation PatternInfluence on Physicochemical PropertiesImpact on Biological Interactions
Non-halogenatedLower lipophilicityBaseline activity, may differ in target selectivity
Monochloro-substitutedIncreased lipophilicity and altered electronicsOften enhances activity, position is critical for specific interactions
2,4-Dichloro-substitutedFurther increased lipophilicity, specific electronic distributionCan lead to high potency through optimized hydrophobic and electronic interactions

Environmental Fate and Biogeochemical Transformations of 2,4 Dichloro 5 Methylsulfamoyl Benzoic Acid

Photolytic Degradation Pathways and Kinetics

Information regarding the susceptibility of 2,4-dichloro-5-(methylsulfamoyl)benzoic acid to degradation by sunlight is not available. Studies would be needed to determine its direct and indirect photolysis quantum yields, degradation rates in various environmental compartments (e.g., water, soil surfaces), and the identity of its photoproducts. For other aromatic compounds, photolysis can be a significant degradation pathway, often involving reactions with hydroxyl radicals.

Biodegradation Mechanisms in Environmental Systems

There is no published research on the microbial or enzymatic degradation of this compound.

Microbial Degradation Pathways (e.g., bacterial, fungal)

While numerous microorganisms have been identified that can degrade chlorinated benzoic acids and sulfonamides, the specific pathways for the target compound are unknown. The presence of the methylsulfamoyl group could significantly influence its bioavailability and the types of microbial enzymes capable of its transformation.

Enzymatic Biotransformations in Environmental Microorganisms

Specific enzymes responsible for the biotransformation of this compound have not been identified. Research would be required to isolate and characterize the enzymes and the genetic pathways that encode for them in environmental microorganisms.

Adsorption and Mobility in Soil and Aquatic Environments

Quantitative data on the adsorption and mobility of this compound, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), are not available. This information is crucial for predicting its potential to leach into groundwater or be transported via surface runoff. The acidic nature of the carboxylic group and the presence of the polar sulfamoyl group would likely influence its interaction with soil particles.

Volatilization and Atmospheric Fate Studies

The potential for this compound to volatilize from soil or water surfaces is unknown. Key parameters such as its vapor pressure and Henry's Law Constant have not been reported. This data is necessary to assess its potential for long-range atmospheric transport.

Formation of Environmental Transformation Products

Without studies on its degradation, the environmental transformation products of this compound remain unidentified. Identifying these metabolites is critical for a comprehensive environmental risk assessment, as they may be more or less toxic and persistent than the parent compound.

Advanced Applications and Material Science Contributions of 2,4 Dichloro 5 Methylsulfamoyl Benzoic Acid

Role in Supramolecular Chemistry and Host-Guest Interactions

The principles of supramolecular chemistry, which focus on non-covalent interactions, are critical in understanding how molecules like 2,4-dichloro-5-(methylsulfamoyl)benzoic acid and its relatives can function. While specific studies detailing the interaction of the methylsulfamoyl derivative with common supramolecular hosts like cyclodextrins or calixarenes are not widely documented, the broader class of 2,4-dichloro-5-sulfamoylbenzoic acid derivatives demonstrates significant host-guest interactions in biological systems.

A key example of this is the interaction of these molecules with enzyme active sites. Research on derivatives of the closely related compound, 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide), has shown their capacity to act as inhibitors for human carbonic anhydrases (hCAs), particularly isoforms associated with tumors. unibs.it In this context, the enzyme's catalytic pocket acts as the "host," and the inhibitor molecule acts as the "guest." The binding is governed by a series of non-covalent interactions, including:

Zinc Coordination: The sulfonamide group of the guest molecule coordinates with the zinc ion (Zn²⁺) essential for the enzyme's catalytic activity.

Hydrogen Bonding: The molecule forms hydrogen bonds with key amino acid residues within the active site.

Hydrophobic Interactions: The dichlorophenyl ring can fit into hydrophobic regions of the enzyme's cavity.

These interactions are highly specific and are a cornerstone of rational drug design, a field that heavily relies on the principles of molecular recognition and host-guest chemistry. unibs.it Docking studies on these derivatives help to visualize and predict how the "guest" molecule will orient itself within the "host" pocket to achieve the strongest binding and, therefore, the most effective inhibition. unibs.itresearchgate.net

Application in Crystal Engineering and Co-crystallization Studies

Crystal engineering is the rational design of crystalline solids by controlling intermolecular interactions. A key technique in this field is co-crystallization, where an active pharmaceutical ingredient (API) is combined with a benign co-former to create a new crystalline solid with improved physicochemical properties, such as solubility or stability.

Despite the utility of this approach, specific and detailed co-crystallization studies involving this compound are not extensively reported in publicly available scientific literature. The potential for this compound to act as either an API or a co-former exists due to its functional groups—a carboxylic acid and a sulfonamide—both of which are excellent hydrogen bond donors and acceptors. These groups are ideal for forming robust supramolecular synthons, which are predictable and reliable intermolecular interaction patterns.

The lack of published co-crystal studies for this specific compound suggests it is an area open for future research. Investigating its co-crystallization with various pharmaceutically acceptable co-formers could yield novel solid forms with tailored properties, which remains a significant goal in pharmaceutical material science.

Development as a Probe in Analytical Chemistry

In analytical chemistry, high-purity chemical compounds are essential for developing and validating analytical methods, calibrating instruments, and serving as quality control standards. This compound is available from various chemical suppliers as a high-purity reference standard, primarily for research and pharmaceutical testing. biosynth.com

Its role as a reference material is critical for ensuring the accuracy and reliability of analytical results. For instance, it can be used in:

Chromatography: As a standard in High-Performance Liquid Chromatography (HPLC) to identify and quantify related substances in a sample.

Method Development: To develop new analytical methods for detecting and measuring related sulfonamide compounds.

Quality Control: Used in the quality control processes of manufacturing to ensure that related intermediates or final products meet the required purity specifications.

The table below summarizes the key identifiers and a physical property of the compound relevant to its use as an analytical standard.

PropertyValue
CAS Number 4847-36-3 biosynth.com
Molecular Formula C₈H₇Cl₂NO₄S biosynth.com
Molecular Weight 284.12 g/mol biosynth.com
Melting Point 210°-211° C prepchem.com

The availability of this compound as a certified or high-purity reference material underscores its importance as an analytical probe for researchers in synthetic and pharmaceutical chemistry. biosynth.comsigmaaldrich.com

Use as a Building Block in Complex Chemical Architectures

One of the most significant applications of this compound and its parent compound is its use as a versatile chemical building block, or scaffold, for the synthesis of more complex molecules. tcichemicals.com Its structure contains multiple reactive sites that can be selectively modified, allowing chemists to build a diverse library of derivatives for various applications, particularly in medicinal chemistry.

The synthesis of the parent compound, 2,4-dichloro-5-sulfamoylbenzoic acid, typically starts with 2,4-dichlorobenzoic acid, which undergoes chlorosulfonation followed by ammoniation. patsnap.com The methylsulfamoyl derivative can then be prepared from this intermediate. prepchem.com

This core structure serves as a starting point for creating new chemical entities with specific biological activities. Researchers have synthesized series of derivatives by reacting the sulfamoyl or carboxylic acid groups to explore their therapeutic potential. For example, various N-aryl/alkyl derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been synthesized and evaluated for their potential as antidiabetic agents by testing their ability to inhibit enzymes like α-glucosidase and α-amylase. researchgate.netnih.gov Similarly, other modifications have led to the development of potent inhibitors of carbonic anhydrase, which have applications in cancer therapy. unibs.it

The table below presents examples of complex chemical architectures that have been synthesized using the 2,4-dichloro-5-sulfamoylbenzoic acid scaffold.

Base ScaffoldType of Derivative SynthesizedTarget ApplicationReference
2,4-dichloro-5-sulfamoylbenzoic acidN-aryl/alkyl sulfamoyl derivativesAntidiabetic (α-amylase and α-glucosidase inhibition) researchgate.netnih.gov
2,4-dichloro-5-sulfamoylbenzoic acidOxime esters containing Schiff basesAnticancer (Carbonic anhydrase IX and XII inhibition) unibs.it

These examples highlight the compound's value as a foundational scaffold, enabling the systematic development of new molecules with tailored functions for pharmaceutical and chemical research.

Future Research Directions and Emerging Methodologies

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

While established methods for synthesizing the core structure of 2,4-dichloro-5-sulfamoylbenzoic acid exist, future research is directed towards developing more efficient, safer, and environmentally benign processes. Current synthesis often involves the sulfonation of 2,4-dichlorobenzoic acid with chlorosulfonic acid, followed by ammoniation. patsnap.comgoogle.com One patented method claims a green synthesis route by virtue of fewer process steps, readily available raw materials, and low pollution. google.com

Future exploration in this area will likely focus on:

Catalytic Processes: Investigating the use of novel catalysts to replace harsh reagents like chlorosulfonic acid, potentially lowering the reaction temperature and reducing hazardous waste.

Flow Chemistry: Implementing continuous flow manufacturing processes. This approach can offer superior control over reaction parameters (temperature, pressure, reaction time), increase safety especially when handling hazardous intermediates, and improve yield and purity.

Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional organic solvents like N-methylpyrrolidone (NMP), thereby reducing the environmental footprint of the synthesis. patsnap.comgoogle.com

Process Optimization: Further refining existing "green" routes to minimize energy consumption and improve atom economy, aligning with the principles of sustainable chemistry. google.comgoogle.com

Advanced Spectroscopic and Structural Characterization Techniques

Standard characterization of benzoic acid derivatives typically relies on techniques like NMR, IR spectroscopy, and mass spectrometry. researchgate.netijprse.com However, the application of more advanced structural biology techniques represents a significant future research direction, particularly for understanding the compound's interaction with biological macromolecules.

Cryogenic Electron Microscopy (Cryo-EM): While not yet applied to this specific compound, Cryo-EM could be invaluable for visualizing its binding to large protein targets that are difficult to crystallize for traditional X-ray crystallography. This would provide high-resolution structural data on its mechanism of action.

Neutron Diffraction: This technique could offer unparalleled insight into the hydrogen-bonding networks between the compound and its biological targets. By precisely locating hydrogen atoms, neutron diffraction can elucidate the role of the sulfamoyl and carboxylic acid groups in molecular recognition, which is critical for rational drug design.

Solid-State NMR (ssNMR): For studying the compound in solid formulations or when bound to insoluble targets like membrane proteins, ssNMR can provide detailed structural and dynamic information that is inaccessible through other methods.

While crystallographic and spectroscopic studies have been performed on other nitro- and trifluoromethyl-substituted benzoic acids to understand their molecular structure and intermolecular interactions, the application of these more advanced techniques to 2,4-dichloro-5-(methylsulfamoyl)benzoic acid remains a prospective area of research. amanote.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Interactions

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of derivatives of this compound. researchgate.netnih.gov While initial in silico studies involving molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions have been conducted on related compounds, the potential for AI is far broader. researchgate.netnih.gov

Future applications include:

De Novo Design: Employing generative AI models to design novel derivatives with optimized properties. These algorithms can explore a vast chemical space to propose new molecules with enhanced potency for specific biological targets and improved drug-like characteristics. nih.gov

Predictive Modeling: Using advanced ML models, such as deep learning, to more accurately predict biological activity, drug-target interactions, and pharmacokinetic profiles. nih.govyoutube.com Tools like AlphaFold 3 can predict protein-ligand structures with high accuracy even without a known crystal structure, accelerating the design process. youtube.com

Virtual Screening: Applying AI-powered platforms for high-throughput virtual screening of large compound libraries to identify new potential biological targets or novel scaffolds based on the this compound structure. researchgate.netnih.gov

ADMET/Toxicity Prediction: Moving beyond initial in silico predictions to develop sophisticated AI models that can forecast potential adverse effects and environmental toxicity with greater accuracy, reducing late-stage failures in drug development. researchgate.netnih.gov

Comprehensive Environmental Risk Assessment Methodologies

Understanding the environmental fate and impact of chemical compounds is critical. A risk assessment by the Government of Canada on a related substance provides foundational data, indicating that it is expected to partition to water, is not persistent, and is not expected to bioaccumulate. canada.ca The assessment also provided key ecotoxicity values. canada.ca

Environmental ParameterFindingPredicted Concentration
Partition Behavior Tends to partition to waterN/A
Persistence Not expected to be persistent in water (Ready biodegradability >85%)N/A
Bioaccumulation Not expected to bioaccumulate (log Kow <5)N/A
Acute Toxicity (Fish, Invertebrates) Low (No significant adverse effects in saturated solution)N/A
Acute Toxicity (Algae) Moderate (Median effective concentration 1-100 mg/L)N/A
Chronic Toxicity (Algae) Moderate (No-observed-effect concentration 0.1-10 mg/L)N/A
Predicted Environmental Concentration (PEC) From manufacturing: 1-10 µg/L; From formulation: 0.01-0.1 µg/L
Predicted No-Effect Concentration (PNEC) Calculated to be 10-100 µg/L (based on most sensitive organism)

Future research will focus on developing more comprehensive and nuanced environmental risk assessment methodologies, including:

Life Cycle Assessment (LCA): Conducting a full LCA to evaluate the environmental impact of the compound from synthesis through to its disposal and degradation.

Transformation Product Analysis: Identifying and assessing the potential toxicity of metabolites and environmental degradation products, which may have different properties than the parent compound.

Ecosystem-Level Impact Studies: Moving beyond single-species toxicity tests to mesocosm or microcosm studies that evaluate the potential long-term effects on complex aquatic and terrestrial ecosystems.

Modeling for Ionisable Compounds: Refining environmental fate models specifically for ionisable compounds, as their partitioning and bioavailability are highly dependent on environmental pH. ecetoc.org

Expanding Mechanistic Investigations to Unexplored Biological Targets (In Vitro/In Silico)

The parent compound, lasamide, is a key intermediate for the diuretic furosemide (B1674285), but recent research has revealed that its derivatives are active against a range of other biological targets. nih.gov This opens up significant avenues for future investigation into the therapeutic potential of this compound itself.

In vitro and in silico studies have identified several promising areas:

Carbonic Anhydrase Inhibition: A library of lasamide derivatives was synthesized and tested for its ability to inhibit human carbonic anhydrase (hCA) isoforms. nih.govunibs.it Several compounds showed potent inhibition, particularly against the tumor-associated isoforms hCA IX and XII, suggesting a potential application in oncology. nih.gov

Antidiabetic Activity: Derivatives have been synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism. nih.gov One derivative was found to have significantly higher inhibitory potential against both enzymes compared to the standard drug acarbose, indicating a possible role in managing diabetes. researchgate.netnih.gov

Other Potential Targets: The core structure of the compound makes it a candidate for screening against other enzyme families, such as kinases, proteases (e.g., caspases), and phosphatases, which are implicated in a wide range of diseases. mdpi.com

Investigated Target ClassSpecific EnzymesFindings / Potential Application
Carbonic Anhydrases hCA I, II, IX, XIIPotent inhibition of tumor-associated isoforms IX and XII by derivatives, suggesting potential for cancer therapy. nih.govunibs.it
Carbohydrate-Hydrolyzing Enzymes α-amylase, α-glucosidaseDerivatives showed potent inhibitory activity, in some cases exceeding that of acarbose, indicating antidiabetic potential. researchgate.netnih.gov
Apoptosis-Related Enzymes Caspase-3In silico docking studies on other benzoic acid derivatives suggest this family of enzymes could be a potential target. mdpi.com

Future research will involve high-throughput in vitro screening of this compound against diverse panels of biological targets. Positive hits will be followed by detailed in silico modeling, including molecular dynamics simulations, to elucidate binding modes and guide the synthesis of more potent and selective analogs. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,4-dichloro-5-(methylsulfamoyl)benzoic acid with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., reflux with hydrochloric acid or sodium hypochlorite) to ensure complete substitution of functional groups. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using solid-phase extraction (SPE) or recrystallization. For final purification, employ preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) .

Q. How can researchers optimize purification techniques like SPE or HPLC for this compound?

  • Methodological Answer : For SPE, select sorbents (e.g., C18 or ion-exchange resins) based on the compound’s polarity and ionization state. For HPLC, optimize mobile phase pH and organic modifier ratios to improve peak resolution. Validate methods using spiked samples to assess recovery rates (>95%) and reproducibility (RSD <2%) .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Use 1^1H/13^13C NMR to verify substitution patterns (e.g., chlorine and methylsulfamoyl groups). Confirm molecular weight via high-resolution mass spectrometry (HRMS) in electrospray ionization (ESI+) mode. Cross-validate purity by elemental analysis (C, H, N, S) and compare with theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer : If NMR signals overlap (e.g., aromatic protons), employ 2D NMR techniques (COSY, HSQC) to resolve coupling patterns. For ambiguous mass fragments, use tandem MS/MS to identify cleavage pathways. Cross-reference with computational simulations (DFT or molecular modeling) to assign stereoelectronic effects .

Q. What strategies are recommended for designing stability studies under varying pH and temperature conditions?

  • Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14 days) and quantify degradation products via UPLC-PDA. Identify major degradation pathways (e.g., hydrolysis of sulfonamide groups) using LC-HRMS and compare with known impurities (e.g., 2,4-dichlorobenzoic acid) .

Q. How can in vitro receptor binding assays be designed to evaluate pharmacological activity?

  • Methodological Answer : Radioligand displacement assays (e.g., 3^3H-spiperone for dopamine D2 receptors) can assess affinity. Prepare test compound dilutions in DMSO (≤0.1% final concentration) and incubate with membrane homogenates from transfected HEK293 cells. Calculate IC50_{50} values using nonlinear regression and validate with positive controls (e.g., haloperidol) .

Q. What synthetic routes are effective for generating derivatives to study structure-activity relationships (SAR)?

  • Methodological Answer : Modify the benzoic acid scaffold via coupling reactions (e.g., EDC/HOBt-mediated amidation with glycine derivatives) or electrophilic substitution (e.g., bromination at the 5-position). Evaluate derivatives for bioactivity shifts using standardized assays (e.g., antimicrobial MIC testing or enzyme inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.